molecular formula C17H20O2 B8443230 2,2-Bis(2'-methoxyphenyl)propane

2,2-Bis(2'-methoxyphenyl)propane

Cat. No. B8443230
M. Wt: 256.34 g/mol
InChI Key: WQEJBXWUAANQHU-UHFFFAOYSA-N
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Patent
US04999448

Procedure details

Sodium hydride (2.60 g of 60 percent dispersion in oil) was placed in a 1 1 flask and extracted twice with pentane. To this was added first 250 ml of dimethylformamide and then, dropwise with stirring over 1 hour, 6.0 ml of ethanethiol in 40 ml of dimethylformamide. 2,2-Bis(2-methoxyphenyl)propane (8.0 g, 31 mmol) in 100 ml of dimethylformamide was then added and the mixture was heated at reflux with stirring for 24 hours and allowed to stand at ambient temperature for another approximately 18 hours. One 1 of ether was added and the resulting solution was extracted with water and twice with 4.0 N sodium hydroxide solution. The combined aqueous extracts were neutralized with concentrated hydrochloric acid to a pH of about 9-10. Ether (500 ml) was then added and, after shaking, the ether layer was separated, dried over magnesium sulfate, filtered, and concentrated by evaporation under reduced pressure to obtain about 3 g of the title compound as a brown oil containing some dimethylformamide. The proton NMR spectrum was consistent with the assigned structure.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].C[O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[O:20]C)([CH3:13])[CH3:12].CCOCC>CN(C)C=O>[OH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[OH:20])([CH3:13])[CH3:12] |f:0.1|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
COC1=C(C=CC=C1)C(C)(C)C1=C(C=CC=C1)OC
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
dropwise with stirring over 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with pentane
ADDITION
Type
ADDITION
Details
To this was added first 250 ml of dimethylformamide
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
STIRRING
Type
STIRRING
Details
with stirring for 24 hours
Duration
24 h
WAIT
Type
WAIT
Details
to stand at ambient temperature for another approximately 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted with water and twice with 4.0 N sodium hydroxide solution
ADDITION
Type
ADDITION
Details
Ether (500 ml) was then added
STIRRING
Type
STIRRING
Details
after shaking
CUSTOM
Type
CUSTOM
Details
the ether layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=C(C=CC=C1)C(C)(C)C1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 42.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.